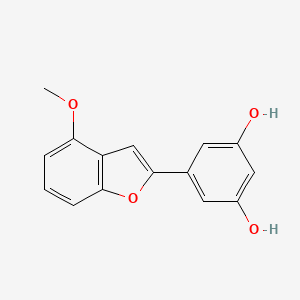
Gnetucleistol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gnetucleistol C is a stilbene derivative isolated from the lianas of Gnetum cleistostachyum C.Y. Cheng, a plant species found in the southern part of Yunnan province, China . Stilbenes are a group of compounds known for their diverse biological activities, including antioxidation, anti-inflammatory, and antitumor properties . This compound, along with its analogs Gnetucleistol A and B, has been the subject of various studies due to its potential medicinal applications .
Preparation Methods
Gnetucleistol C can be synthesized through a series of chemical reactions involving the isolation of stilbene derivatives from Gnetum cleistostachyum . The synthetic route typically involves the extraction of the plant material, followed by chromatographic separation and purification processes . The molecular formula of this compound is C15H12O4, and it is obtained as an amorphous powder .
Chemical Reactions Analysis
Gnetucleistol C undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydrostilbenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Gnetucleistol C involves its interaction with various molecular targets and pathways. It is known to inhibit the biosynthesis of leukotrienes by acting as a receptor antagonist . This inhibition reduces inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways involved in these processes are still under investigation, but they likely include key enzymes and receptors in the inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Gnetucleistol C is structurally similar to other stilbene derivatives such as resveratrol, piceatannol, and isorhapontigenin . it is unique in its specific biological activities and molecular interactions. For instance, while resveratrol is well-known for its anti-aging and cardioprotective effects, this compound has shown more potent anti-inflammatory and antioxidant activities . The following table highlights the similarities and differences between this compound and other similar compounds:
| Compound | Similarities | Differences |
|---|---|---|
| Resveratrol | Both are stilbene derivatives with antioxidant properties | This compound has more potent anti-inflammatory effects |
| Piceatannol | Both inhibit leukotriene biosynthesis | This compound is more effective in reducing oxidative stress |
| Isorhapontigenin | Both exhibit anti-inflammatory activities | This compound has unique molecular interactions |
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
5-(4-methoxy-1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H12O4/c1-18-13-3-2-4-14-12(13)8-15(19-14)9-5-10(16)7-11(17)6-9/h2-8,16-17H,1H3 |
InChI Key |
QVTAJIWJPWMJLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















